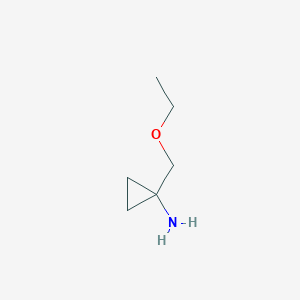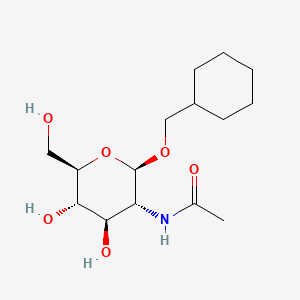
cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a complex organic compound with a molecular formula of C15H27NO6 . This compound belongs to the class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. It is structurally characterized by the presence of a cyclohexylmethyl group attached to the 2-acetamido-2-deoxy-beta-D-glucopyranoside moiety.
Métodos De Preparación
The synthesis of cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-beta-D-glucopyranose with cyclohexylmethyl alcohol. The reaction is usually catalyzed by an acid or a base to facilitate the formation of the glycosidic bond . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pH, and the use of specific catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Aplicaciones Científicas De Investigación
Cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of glycosylation processes and the role of glycosides in biological systems.
Mecanismo De Acción
The mechanism of action of cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds such as:
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: This compound has a similar structure but with a methyl group instead of a cyclohexylmethyl group.
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide: This compound contains an azide group, which makes it useful in click chemistry reactions.
2-Acetamido-2-deoxy-beta-D-glucopyranosylamine: This compound has an amino group, which can participate in different types of chemical reactions compared to the cyclohexylmethyl derivative.
This compound stands out due to its unique cyclohexylmethyl group, which can impart different physical and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H27NO6 |
|---|---|
Peso molecular |
317.38 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6R)-2-(cyclohexylmethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h10-15,17,19-20H,2-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 |
Clave InChI |
ZYHQMRNILDNVCD-KJWHEZOQSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2CCCCC2)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCC2CCCCC2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)
![6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B13466401.png)

![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13466411.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)
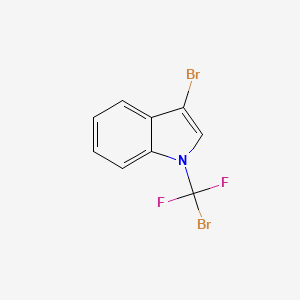
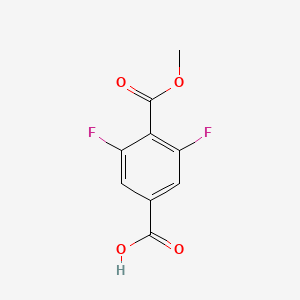
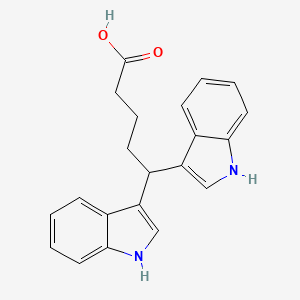
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)
